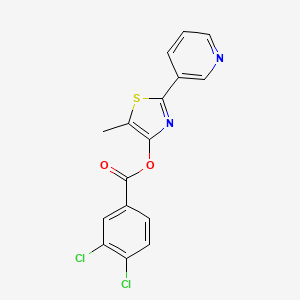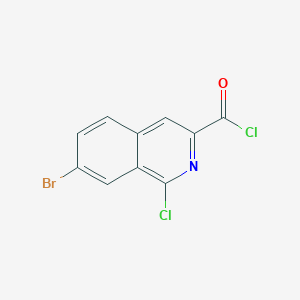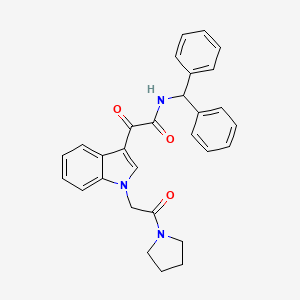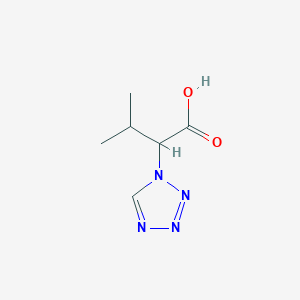![molecular formula C24H25N3O4S B2515252 3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-39-3](/img/structure/B2515252.png)
3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinoline derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Quinoline derivatives have been extensively studied for their cytotoxic activities and as ligands for various receptors in the body. The specific compound mentioned has a complex structure that includes a thienoquinoline core, a benzodioxole moiety, and an amino carboxamide group, which could potentially contribute to its biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the Friedlander condensation, as seen in the preparation of N-methylquindoline carboxamides . This method involves the reaction between an amino compound and a carbonyl compound, which in the case of quinoline derivatives, often includes an indole or benzoate precursor. The synthesis may also involve subsequent steps such as methylation and amination to achieve the desired substitution pattern on the quinoline ring system.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be modified with various substituents to alter its chemical and biological properties. The specific compound mentioned includes additional structural features such as the thienoquinoline framework, which is a fused ring system combining a thiophene ring with a quinoline ring, and the benzodioxole group, which is known for its electron-donating properties and may influence the compound's interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including N-alkylation, as demonstrated in the synthesis of N-methylquindoline carboxamides . These reactions are crucial for introducing different functional groups that can modulate the compound's biological activity. The presence of the carboxamide group in the compound suggests potential for further chemical modifications, such as the formation of amide bonds with other molecules or the introduction of additional substituents through nucleophilic acyl substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's solubility, stability, and reactivity. For instance, the introduction of a benzodioxole moiety could potentially increase the lipophilicity of the compound, which may affect its ability to cross biological membranes and its distribution within the body. The specific compound's properties would need to be determined experimentally, but its structure suggests it may have unique characteristics that could be relevant for its biological activity.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los compuestos que llevan estructuras similares se han diseñado y evaluado por su actividad anticancerígena contra varias líneas celulares de cáncer . Estos compuestos han mostrado resultados prometedores contra las líneas celulares de cáncer de próstata (LNCaP), páncreas (MIA PaCa-2) y leucemia linfoblástica aguda (CCRF-CEM) .
Síntesis Orgánica
Los compuestos organoboro, que son similares en estructura, son bloques de construcción altamente valiosos en la síntesis orgánica . Se utilizan en varias transformaciones, incluidas oxidaciones, aminaciones, halogenaciones y formaciones de enlaces C-C, como alquenilaciones, alquililaciones y arilaciones .
Aplicaciones Industriales
La quinolina, un componente del compuesto, es un compuesto aromático heterocíclico ubicuo con potencial para aplicaciones industriales .
Propiedades Químicas
El compuesto tiene propiedades químicas específicas que se pueden estudiar para diversas aplicaciones. Por ejemplo, su punto de fusión, punto de ebullición, densidad, fórmula molecular y peso molecular pueden ser de interés en la investigación química .
Tecnología de Fijación
El término "F3394" está asociado con la norma ASTM F3394/F3394M, que se refiere a un tipo de respaldo de acero endurecido y arandelas de reacción utilizadas en la tecnología de fijación . Estas arandelas se utilizan con pernos, tuercas, pernos, indicadores de tensión directa y otros sujetadores roscados .
Seguridad en los trabajos de atornillado
La arandela HYTORC, que cumple con la norma ASTM F3394/F3394M, elimina la necesidad de brazos de reacción, que son la causa más común de lesiones en los trabajos de atornillado . El diseño único de la arandela permite que el conductor de doble zócalo reaccione sobre la arandela, mientras se gira la tuerca .
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-4-13-18-14(8-24(2,3)9-15(18)28)27-23-19(13)20(25)21(32-23)22(29)26-10-12-5-6-16-17(7-12)31-11-30-16/h5-7H,4,8-11,25H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVMWGIQQRUALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NCC4=CC5=C(C=C4)OCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2515169.png)

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)
![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2515176.png)
![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)

![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)


![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)

